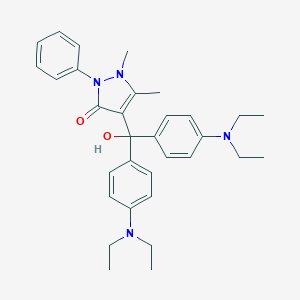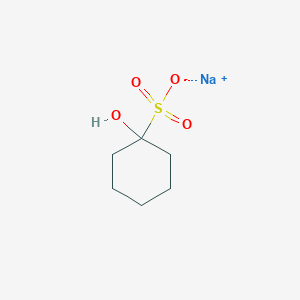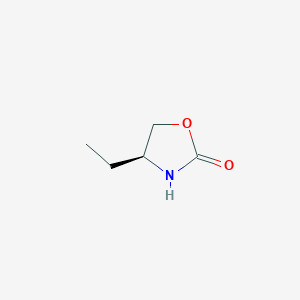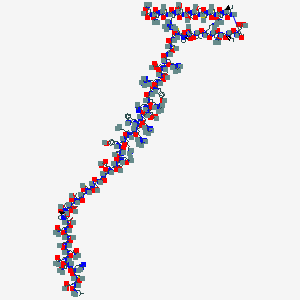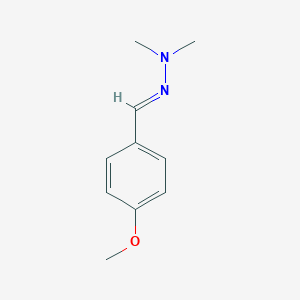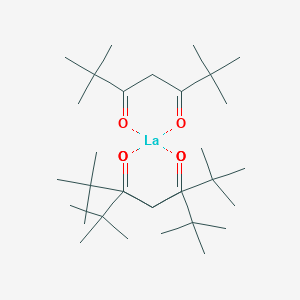
Tris(dipivaloylmethanato)lanthanum
Overview
Description
Synthesis Analysis
The synthesis of Tris(dipivaloylmethanato)lanthanide(III) complexes has been explored through the reaction of lanthanide ions with dipivaloylmethanate ligands in carbon tetrachloride. These complexes have been characterized using spectroscopic methods, revealing insights into their synthesis and the distinct environments surrounding the lanthanide ions (R. Holz & L. Thompson, 1993).
Molecular Structure Analysis
Gas-phase electron diffraction combined with mass spectrometry has been employed to determine the molecular structure of La(dpm)3. The molecule exhibits D3 symmetry with specific bond lengths within the chelate ring, providing a detailed understanding of its geometric configuration (N. Giricheva et al., 2002).
Chemical Reactions and Properties
Investigations into the reaction mechanisms of tris(dipivaloylmethanato)lanthanum in liquid source metalorganic chemical vapor deposition (MOCVD) have shed light on its behavior under CVD conditions. These studies provide insights into the thermal decomposition processes crucial for the deposition of lanthanum oxide films (Toshihiro Nakamura et al., 2005).
Scientific Research Applications
Molecular Structure Analysis : The molecular structure of tris(dipivaloylmethanato)lanthanum(III) was analyzed using gas-phase electron diffraction and mass spectrometry. The study found that the molecule has D3 symmetry and provided detailed bond lengths within the chelate ring (Giricheva et al., 2002).
Chemical Vapor Deposition in Film Deposition : It has been utilized in liquid source metalorganic chemical vapor deposition (MOCVD) for lanthanum oxide film deposition. In situ infrared absorption spectroscopy revealed that this compound maintains almost its whole molecular structure in the gas phase under actual CVD conditions (Nakamura et al., 2005).
Composition Control in Manganite Perovskites : The behavior of this compound in gas phase was analyzed for chemical vapor deposition of manganite perovskites. This study aids in understanding the control of atomic composition in deposited films (Nakamura et al., 2005).
Quantum Chemical Calculations : A sparkle model for quantum chemical AM1 calculation was tested for predicting the crystallographic structure of europium complexes, including tris(dipivaloylmethanato) variants (Andrade et al., 1995).
Spectroscopic Characterization : The complexes of tris(dipivaloylmethanato)lanthanide(III) with different ligands were spectroscopically characterized using infrared and luminescence techniques, providing insights into their unique spectroscopic properties (Holz & Thompson, 1993).
Use in Homogeneous Catalysis : Tris[N,N-bis(trimethylsilyl)amide]lanthanum demonstrated its utility in homogeneous catalysis for the deoxygenative reduction of tertiary and secondary amides, expanding the understanding of lanthanide complexes in catalysis (Barger et al., 2020).
NMR Spectral Studies : The application of tris(dipivaloylmethanato)-europium(III) in NMR spectral studies was investigated, demonstrating its utility in analyzing the structure of complex molecules (Lam et al., 2020).
Mechanism of Action
Target of Action
Tris(dipivaloylmethanato)lanthanum, also known as lanthanum;2,2,6,6-tetramethylheptane-3,5-dione, is a complex compound where lanthanum (III) is the central atom
Mode of Action
The compound forms a coordination polyhedron as a distorted one-capped trigonal prism . Two dipivaloylmethanate (dpm) ligands are bidentately coordinated to lanthanum(III) atoms, and the two others are coordinated in a bidentate-cyclic mode, i.e., they are the bridges between two lanthanum atoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, thermogravimetric investigations show that the volatility of Ln (dpm) 3 increases in the series from [La (dpm) 3] 2 to Yb (dpm) 3 . This suggests that temperature can influence the stability and efficacy of the compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
lanthanum;2,2,6,6-tetramethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVMABGREURBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[La] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60LaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14319-13-2 | |
| Record name | Tris(dipivaloylmethanato)lanthanum | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the thermal stability of Tris(dipivaloylmethanato)lanthanum compare to other precursors used in manganite perovskite deposition?
A: Research indicates that this compound exhibits a distinct decomposition temperature compared to other precursors like Tris(dipivaloylmethanato)manganese and Bis(dipivaloylmethanato)strontium. [] This difference in thermal behavior is crucial during the chemical vapor deposition process of manganite perovskites, as it directly impacts the film's final composition and properties. []
Q2: Can you elaborate on the role of in situ infrared absorption spectroscopy in controlling the composition of deposited films?
A: In situ infrared absorption spectroscopy allows researchers to monitor the decomposition behavior of precursors like this compound in real-time during the deposition process. [] By analyzing the infrared absorption patterns, researchers can determine the precursor densities in the gas phase. [] This information is then used to fine-tune the deposition parameters and achieve precise control over the atomic composition of the final manganite perovskite film. []
Q3: What is the molecular structure of this compound?
A: While the provided abstracts do not detail the molecular structure, gas electron diffraction studies have been conducted to elucidate the structure of this compound. [] Further investigation into these studies would be needed to elaborate on the specific bond lengths, angles, and spatial arrangement of atoms within the molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
